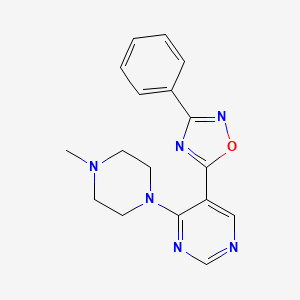
5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a phenyl ring, and an oxadiazole ring . These functional groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings, for example, are both heterocyclic structures that can participate in a variety of chemical reactions .Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core structure, closely related to the chemical , has been extensively studied for its therapeutic properties. The peculiar structural feature of this ring, similar to pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors through numerous weak interactions. This interaction spectrum positions 1,3,4-oxadiazole derivatives as potential candidates for treating various ailments due to their bioactivity across a range of medicinal chemistry applications, including anticancer, antifungal, antibacterial, and anti-inflammatory activities among others (Verma et al., 2019).
DNA Interaction and Drug Design
Compounds with structural similarities to 5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole, such as the synthetic dye Hoechst 33258 and its analogues, show strong binding to the minor groove of double-stranded B-DNA, highlighting a potential for rational drug design and application in cellular biology for DNA staining and analysis (Issar & Kakkar, 2013).
Enzymatic and Neurotransmitter Receptor Effects
Arylpiperazine derivatives, including those structurally related to the subject compound, have been applied clinically, mainly for depression, psychosis, and anxiety treatments. Their metabolism involves N-dealkylation to 1-aryl-piperazines, elucidating the pharmacological actions related to serotonin receptor effects, among other neurotransmitter receptors. This class of compounds underscores the importance of 1,3,4-oxadiazole and its derivatives in developing neurological disorder treatments (Caccia, 2007).
Oxadiazole Derivatives in Drug Discovery
The biological activity of oxadiazole derivatives is not limited to a single pharmacological target; they exhibit a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. This versatility makes oxadiazole a valuable scaffold in drug discovery, opening pathways to synthesizing more effective and less toxic therapeutic agents (Jalhan et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)16-14(11-18-12-19-16)17-20-15(21-24-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAAPDECPFTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)
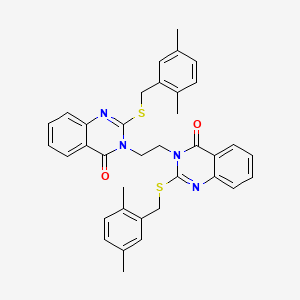
![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

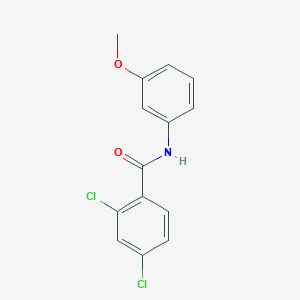
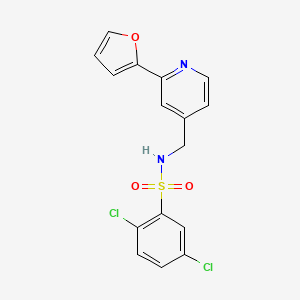
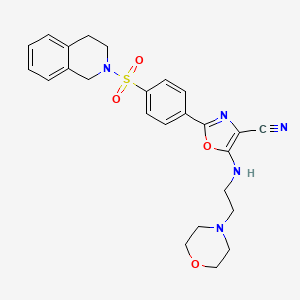
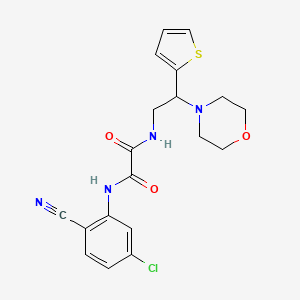
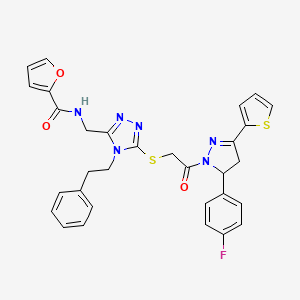
![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)
